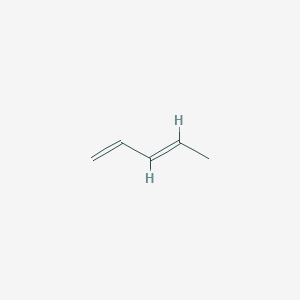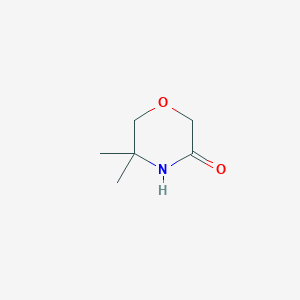
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid, also known as OTBBA, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid is not fully understood. However, studies have suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the NF-κB signaling pathway (Zhao et al., 2018). Additionally, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to inhibit the activity of histone deacetylase, which may contribute to its anti-cancer effects (Zhao et al., 2018).
Biochemical and Physiological Effects
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to have various biochemical and physiological effects. In one study, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Zhao et al., 2018). Another study showed that 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid inhibited the proliferation of cancer cells and induced apoptosis (Zhao et al., 2018). In addition, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidney (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid in lab experiments is its relatively easy synthesis method. Additionally, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to possess various biological activities, making it a versatile compound for studying different biological processes. However, one limitation of using 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid is its limited solubility in water, which may affect its bioavailability in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to elucidate the mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid and to determine its efficacy and safety in vivo. Additionally, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid's potential as a plant growth regulator and building block for novel polymers warrants further investigation.
Conclusion
In conclusion, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid is a synthetic compound that has potential applications in medicine, agriculture, and material science. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate biological processes, make it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid and to explore its potential in various fields.
Métodos De Síntesis
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid can be synthesized through a multi-step process starting with the reaction of 2-aminobenzenethiol and acetic anhydride to form 2-acetamido-3-mercaptobenzoic acid. This intermediate is then reacted with ethyl bromoacetate to yield ethyl 2-(2-acetamido-3-mercaptophenyl)acetate. Finally, the ester group is hydrolyzed to form 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid (Zhao et al., 2018).
Aplicaciones Científicas De Investigación
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to possess anti-inflammatory and anti-cancer properties (Zhao et al., 2018). In agriculture, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been investigated as a potential plant growth regulator (Zhang et al., 2019). In material science, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been used as a building block for the synthesis of novel polymers (Kang et al., 2018).
Propiedades
Número CAS |
126684-64-8 |
|---|---|
Nombre del producto |
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid |
Fórmula molecular |
C11H11NO3S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C11H11NO3S/c1-2-8(11(14)15)12-10(13)7-5-3-4-6-9(7)16-12/h3-6,8H,2H2,1H3,(H,14,15) |
Clave InChI |
UIFVNRXDJBVKGJ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
SMILES canónico |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Sinónimos |
1,2-Benzisothiazole-2(3H)-acetic acid, -alpha--ethyl-3-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



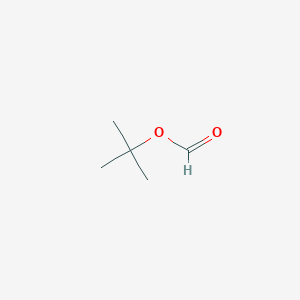
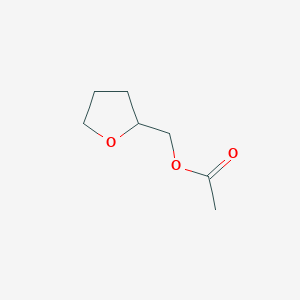
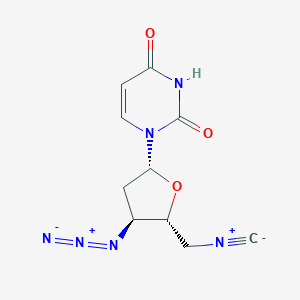
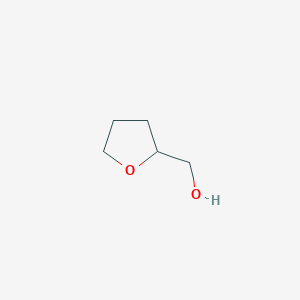






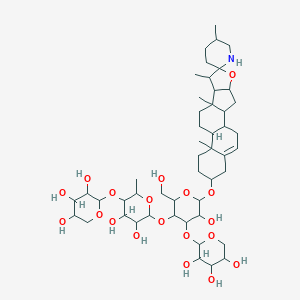
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
